molecular formula C9H7NO2S2 B3099274 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid CAS No. 1353505-74-4

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B3099274
CAS No.: 1353505-74-4
M. Wt: 225.3 g/mol
InChI Key: KRBWNLSVRNILHF-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization and carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid exhibits various biological activities that make it a valuable compound in medicinal chemistry. Notably, it has shown potential as an antibacterial and antifungal agent.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

  • Organism Tested : Staphylococcus aureus
  • Concentration : 100 µg/mL
  • Result : Inhibition zone diameter of 15 mm, indicating moderate activity.

Agricultural Applications

In agriculture, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various diseases.

Table 2: Agricultural Applications

Application TypeTarget OrganismEfficacy
FungicideFusarium spp.Effective at concentrations above 50 µg/mL
Plant Growth RegulatorVarious cropsEnhances growth under stress conditions

Material Science Applications

The compound's unique chemical structure allows it to be used in developing new materials, particularly in coatings and polymers that require enhanced durability and resistance to environmental factors.

Polymer Additives

Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability.

Case Study: Polymer Enhancement

  • Material Tested : Polyvinyl chloride (PVC)
  • Additive Concentration : 1 wt%
  • Result : Increased tensile strength by approximately 20% compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS No. 1353505-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antiproliferative effects against cancer cell lines, along with relevant research findings and case studies.

This compound belongs to the benzothiazole family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the methylthio group is believed to enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative activity against various human cancer cell lines. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity, particularly against ovarian cancer cells.

Case Study: Antitumor Efficacy

A study investigated the antiproliferative effects of this compound alongside other derivatives. The results indicated that this compound showed notable inhibitory effects on cell proliferation across multiple cancer types. The following table summarizes the findings:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
OVCAR-3 (Ovarian)0.142.3817.34
MCF-7 (Breast)0.343.2020.24
K-562 (Leukemia)0.603.7020.20
NCI/ADR/RES0.172.3319.65

The data indicate that the compound exhibits a broad spectrum of antitumor activity, with particularly low GI50 values suggesting high potency against these cancer cell lines .

The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell growth and survival pathways, leading to increased apoptosis rates in treated cells .

Broader Biological Applications

In addition to its anticancer properties, benzothiazole derivatives, including this compound, have been studied for their potential use in treating neurological diseases and as anti-inflammatory agents . The versatility of these compounds makes them valuable candidates for further research and development.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBWNLSVRNILHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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